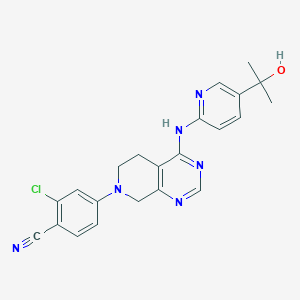

Gumelutamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1831085-48-3 |

|---|---|

Molekularformel |

C22H21ClN6O |

Molekulargewicht |

420.9 g/mol |

IUPAC-Name |

2-chloro-4-[4-[[5-(2-hydroxypropan-2-yl)-2-pyridinyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]benzonitrile |

InChI |

InChI=1S/C22H21ClN6O/c1-22(2,30)15-4-6-20(25-11-15)28-21-17-7-8-29(12-19(17)26-13-27-21)16-5-3-14(10-24)18(23)9-16/h3-6,9,11,13,30H,7-8,12H2,1-2H3,(H,25,26,27,28) |

InChI-Schlüssel |

TYOPGJVWUJIKHX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1=CN=C(C=C1)NC2=NC=NC3=C2CCN(C3)C4=CC(=C(C=C4)C#N)Cl)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bicalutamide

Disclaimer: The initial query for "Gumelutamide" yielded no specific results. Based on the context of the request, this technical guide focuses on Bicalutamide (B1683754) , a widely studied and clinically relevant nonsteroidal antiandrogen, which is presumed to be the intended subject.

Introduction

Bicalutamide (marketed under the brand name Casodex, among others) is a nonsteroidal antiandrogen (NSAA) medication primarily utilized in the treatment of prostate cancer.[1][2] As a second-generation NSAA, it represents a cornerstone in androgen deprivation therapy (ADT), particularly for metastatic prostate cancer, where it is often used in combination with a gonadotropin-releasing hormone (GnRH) analogue.[1] This guide provides a comprehensive overview of the molecular mechanism of action of bicalutamide, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor

The primary mechanism through which bicalutamide exerts its therapeutic effect is by acting as a selective and competitive antagonist of the androgen receptor (AR).[3][4] The AR, a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a pivotal role in the growth and survival of prostate cancer cells. Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), bind to the AR, leading to a conformational change, nuclear translocation, and the subsequent regulation of androgen-responsive genes that drive cell proliferation.

Bicalutamide functions by directly competing with endogenous androgens for binding to the ligand-binding domain (LBD) of the AR. By occupying the LBD without inducing the necessary conformational changes for receptor activation, bicalutamide prevents the recruitment of coactivator proteins. This leads to the formation of a transcriptionally inactive AR complex, thereby inhibiting the downstream signaling cascade that promotes tumor growth. The antagonistic activity of bicalutamide resides primarily in its (R)-enantiomer, which exhibits a significantly higher binding affinity for the AR compared to the (S)-enantiomer.

Quantitative Data on Bicalutamide's Interaction with the Androgen Receptor

The binding affinity and inhibitory potency of bicalutamide have been quantified in various preclinical studies. The following tables summarize key quantitative data for bicalutamide and other relevant antiandrogens.

| Compound | Receptor | Ki (µM) | Notes |

| (R)-Bicalutamide | Androgen Receptor | 12.5 | Direct binding affinity. |

Table 1: Binding Affinity (Ki) of (R)-Bicalutamide for the Androgen Receptor.

| Compound | Cell Line | IC50 (nM) | Notes |

| Bicalutamide | LNCaP | 160 | Inhibition of androgen-mediated gene transcription. |

| Enzalutamide | LNCaP | 21.4 - 36 | For comparison; a second-generation antiandrogen. |

| Apalutamide | LNCaP | 200 | For comparison; a second-generation antiandrogen. |

| Bicalutamide | VCaP | ~7000 | (R)-bicalutamide IC50 for cell survival. |

| Enzalutamide | VCaP | - | Enzalutamide induced apoptosis, while bicalutamide did not. |

| Bicalutamide | HepG2 | 200 | Inhibition of R1881-induced VP16-AR–mediated transcription. |

Table 2: Comparative IC50 Values of Bicalutamide and Other Antiandrogens in Prostate Cancer Cell Lines.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the core mechanism of action of bicalutamide and key pathways involved in resistance.

Mechanisms of Resistance to Bicalutamide

Despite its initial efficacy, a significant challenge in the long-term treatment with bicalutamide is the development of resistance, leading to castration-resistant prostate cancer (CRPC). Several molecular mechanisms have been implicated in this process, often involving the reactivation of AR signaling or the activation of bypass pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is frequently activated in late-stage prostate cancer and contributes to therapy resistance. In the canonical Wnt pathway, the stabilization of β-catenin leads to its nuclear translocation and interaction with TCF/LEF transcription factors to drive the expression of genes involved in cell proliferation and survival. Crosstalk between the AR and Wnt/β-catenin pathways has been observed, where β-catenin can co-activate the AR, potentially rendering it sensitive to lower levels of androgens or even leading to ligand-independent activation. This interaction can undermine the inhibitory effect of bicalutamide.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another crucial player in bicalutamide resistance. Chronic inflammation, a hallmark of cancer, can lead to the activation of NF-κB. This transcription factor can promote the expression of anti-apoptotic genes and cytokines that support tumor growth. In the context of bicalutamide resistance, NF-κB has been shown to interact with the AR signaling axis. For instance, the non-canonical NF-κB pathway, leading to the processing of p100 to p52, can induce resistance to bicalutamide.

ERα-NRF2 Signaling Axis

Recent studies have highlighted the role of the estrogen receptor α (ERα) and nuclear factor erythroid 2-related factor 2 (NRF2) signaling axis in the development of bicalutamide resistance. In some prostate cancer cells, bicalutamide treatment can paradoxically increase the expression of ERα and NRF2. ERα can then directly bind to the promoter of NRF2, a master regulator of the antioxidant response, leading to its increased transcriptional activity. The activation of the NRF2 pathway can enhance the expression of genes that protect cancer cells from oxidative stress and contribute to drug resistance.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of bicalutamide's mechanism of action.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the androgen receptor.

Methodology:

-

Preparation of AR Source: Ventral prostate tissue from rats is homogenized in a buffer containing protease inhibitors to create a cytosolic fraction rich in androgen receptors.

-

Binding Reaction: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR-containing cytosol in the presence of increasing concentrations of bicalutamide (the competitor).

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The AR-bound radioligand is separated from the unbound radioligand using a method such as vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of bicalutamide. The IC₅₀ value (the concentration of bicalutamide that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes and quantifies the movement of the androgen receptor from the cytoplasm to the nucleus upon stimulation and the inhibitory effect of bicalutamide.

Methodology:

-

Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP) are cultured on coverslips. The cells are then treated with a vehicle control, an androgen (e.g., DHT), or an androgen in combination with bicalutamide for a specified time.

-

Fixation and Permeabilization: The cells are fixed with a solution like 4% paraformaldehyde to preserve their structure, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibodies to enter the cells.

-

Immunostaining: The cells are incubated with a primary antibody specific to the androgen receptor. After washing, a secondary antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 488) is added. The cell nuclei are counterstained with a DNA-binding dye like DAPI.

-

Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope.

-

Analysis: The fluorescence intensity of the AR staining in the nucleus and cytoplasm is quantified using image analysis software. The ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of AR nuclear translocation in each treatment condition.

Prostate Cancer Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of bicalutamide in a living organism.

Methodology:

-

Cell Preparation: Human prostate cancer cells (e.g., LNCaP) are cultured and harvested. A specific number of cells are resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.

-

Animal Model: Immunocompromised mice (e.g., male nude or SCID mice) are used as hosts to prevent rejection of the human tumor cells.

-

Tumor Cell Implantation: The cell suspension is injected subcutaneously or orthotopically (into the prostate gland) of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment groups. Bicalutamide is administered, typically orally or through drinking water, at a specified dose and schedule. A control group receives a vehicle.

-

Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).

Conclusion

Bicalutamide's mechanism of action is centered on its ability to competitively antagonize the androgen receptor, thereby inhibiting the androgen-driven growth of prostate cancer cells. While an effective therapy, the development of resistance through various signaling pathway alterations remains a significant clinical challenge. A thorough understanding of these resistance mechanisms, such as the activation of the Wnt/β-catenin, NF-κB, and ERα-NRF2 pathways, is crucial for the development of novel therapeutic strategies to overcome bicalutamide resistance and improve outcomes for patients with advanced prostate cancer. The experimental protocols outlined in this guide provide a foundation for further research into the intricate molecular interactions governing the efficacy and limitations of bicalutamide.

References

- 1. [PDF] The ERα-NRF2 signalling axis promotes bicalutamide resistance in prostate cancer | Semantic Scholar [semanticscholar.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Bicalutamide | CAS:90357-06-5 | Androgen receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

The Synthesis and Purification of Bicalutamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of Bicalutamide, a non-steroidal antiandrogen agent pivotal in the management of prostate cancer. This document outlines the core methodologies for its chemical synthesis, purification protocols, and a summary of its mechanism of action.

Introduction

Bicalutamide is a competitive androgen receptor (AR) antagonist used in the treatment of prostate cancer.[1][2] By binding to the AR, it inhibits the action of androgens like testosterone, thereby slowing the growth of prostate cancer cells.[1][2] The synthesis of Bicalutamide involves a multi-step process, culminating in a highly pure active pharmaceutical ingredient.

Chemical Synthesis of Bicalutamide

The synthesis of Bicalutamide can be achieved through various routes. A common and efficient method involves a two-step process with a high overall yield.[3]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Phenylacrylamides

-

An appropriate aniline (B41778) derivative is reacted with methacryloyl chloride in dimethylacetamide (DMA).

-

The reaction mixture is stirred at room temperature.

-

The resulting phenylacrylamide is then isolated and purified.

Step 2: 1,2 Addition of a Methyl Sulfone to a Keto-Amide

-

The synthesized phenylacrylamide undergoes a 1,2 addition reaction with a methyl sulfone derivative.

-

This key step forms the Bicalutamide molecule.

-

The final product is then isolated and subjected to purification.

A notable synthesis route achieves an overall yield of 73%.

Another described method for analogues involves the preparation of phenylacrylamides, followed by epoxidation and subsequent reaction with aromatic thiols.

Synthesis of Phenylacrylamides (Analogues Method)

-

Methacryloyl chloride is added to a solution of the corresponding trifluoromethylaniline in N,N-dimethylacetamide.

-

The mixture is stirred for 24 hours at room temperature.

-

The product is extracted with ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried, and the solvent is removed under reduced pressure.

Epoxidation and Thiol Reaction (Analogues Method)

-

The phenylacrylamides are epoxidized using hydrogen peroxide and trifluoroacetic anhydride (B1165640) in dichloromethane.

-

The resulting epoxides are then reacted with the appropriate aromatic thiols to yield the sulfide (B99878) derivatives.

A process for preparing Bicalutamide without the use of the explosive m-CPBA involves oxidation with an aqueous solution of H2O2 in acetic or formic acid.

Synthesis Pathway Diagram

Caption: A simplified diagram of a two-step Bicalutamide synthesis.

Purification of Bicalutamide

The purification of crude Bicalutamide is crucial to ensure its safety and efficacy. A common method involves recrystallization from an organic solvent.

Experimental Protocol: Recrystallization

-

Crude Bicalutamide is dissolved in ethyl acetate at an elevated temperature (60-65°C) to obtain a clear solution.

-

The ethyl acetate is then partially recovered under vacuum at 40-50°C.

-

The concentrated solution is cooled to 0-5°C and maintained at this temperature for 2-3 hours to allow for crystallization.

-

The purified Bicalutamide crystals are filtered, washed with chilled ethyl acetate, and dried under vacuum at 70-75°C for 12 hours.

Purification Workflow Diagram

Caption: A typical workflow for the purification of Bicalutamide.

Mechanism of Action

Bicalutamide functions as a pure antiandrogen by competitively inhibiting the binding of androgens to the androgen receptor (AR). This action blocks the signaling pathway that promotes the growth of prostate cancer cells.

Androgen Receptor Signaling Pathway Inhibition

References

Preclinical Data on Gumelutamide Remains Undisclosed

Despite extensive searches of scientific literature and public databases, no preclinical data or studies for a compound designated "Gumelutamide" are currently available in the public domain.

This absence of information suggests that "this compound" may be an internal development name for a very early-stage therapeutic candidate that has not yet been the subject of published scientific research. Drug development pipelines are often characterized by a high degree of confidentiality in the preclinical phase, with data typically released only upon intellectual property protection or entry into clinical trials.

Researchers, scientists, and drug development professionals interested in the preclinical profile of novel antiandrogens or androgen receptor (AR) pathway modulators may find relevant comparative data in the extensive research conducted on established compounds such as Bicalutamide and Enzalutamide, as well as emerging classes of AR degraders like PROTACs (Proteolysis Targeting Chimeras).[1][2]

General Landscape of Preclinical Research in Androgen Receptor Antagonism

The preclinical evaluation of antiandrogen therapies typically involves a standardized set of in vitro and in vivo studies designed to characterize the compound's mechanism of action, efficacy, pharmacokinetics, and safety profile. While no specific data for this compound exists, the following sections outline the conventional experimental protocols and data presentation that would be expected in a comprehensive preclinical data package for such a compound.

Standard Experimental Protocols in Antiandrogen Preclinical Development

In Vitro Studies:

-

Receptor Binding Assays: To determine the affinity of the compound for the androgen receptor, competitive binding assays are performed using radiolabeled androgens (e.g., [3H]R1881) in cell lines expressing the AR, such as LNCaP or VCaP prostate cancer cells.[3][4] The half-maximal inhibitory concentration (IC50) is a key quantitative output from these experiments.

-

AR-Mediated Gene Expression Assays: Luciferase reporter assays are commonly employed to assess the functional antagonist activity of the compound. In this setup, AR-responsive elements are linked to a luciferase reporter gene, and the ability of the compound to inhibit androgen-induced luciferase activity is measured.

-

Cell Proliferation Assays: The anti-proliferative effects of the compound are evaluated in androgen-dependent prostate cancer cell lines. Assays such as the MTT or CellTiter-Glo® assay are used to determine the concentration-dependent inhibition of cell growth.

-

AR Degradation Assays: For compounds hypothesized to be AR degraders, Western blotting is the standard method to quantify the reduction in AR protein levels following treatment. The DC50 (concentration for 50% degradation) is a critical parameter.[5]

In Vivo Studies:

-

Pharmacokinetic (PK) Studies: These studies are conducted in animal models (e.g., rats, mice, dogs) to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Key parameters include bioavailability, half-life, and plasma concentration over time.

-

Efficacy in Xenograft Models: The anti-tumor activity of the compound is assessed in mice bearing xenografts of human prostate cancer cell lines. Tumor growth inhibition is the primary endpoint, and dose-response relationships are established.

-

Toxicology and Safety Pharmacology Studies: A comprehensive battery of studies is conducted in at least two animal species to identify potential toxicities and to establish a safe dose range for first-in-human clinical trials. These studies evaluate effects on major organ systems and are conducted under Good Laboratory Practice (GLP) guidelines.

Data Presentation

Quantitative data from these preclinical studies are typically summarized in tabular format to facilitate comparison and interpretation.

Table 1: Illustrative In Vitro Activity Profile of a Hypothetical Antiandrogen

| Assay | Cell Line | Endpoint | Value |

| AR Binding Affinity | LNCaP | Ki (nM) | [Value] |

| AR Antagonist Activity | VCaP | IC50 (nM) | [Value] |

| Cell Proliferation | LNCaP | GI50 (nM) | [Value] |

| AR Degradation | VCaP | DC50 (nM) | [Value] |

Table 2: Illustrative Pharmacokinetic Parameters in Rodents

| Species | Route of Administration | Bioavailability (%) | Half-life (t1/2, hours) | Cmax (ng/mL) |

| Mouse | Oral | [Value] | [Value] | [Value] |

| Rat | Oral | [Value] | [Value] | [Value] |

| Mouse | Intravenous | N/A | [Value] | [Value] |

| Rat | Intravenous | N/A | [Value] | [Value] |

Visualizing Key Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental designs. The following examples, rendered in DOT language, depict a simplified androgen receptor signaling pathway and a typical preclinical experimental workflow.

Caption: Simplified Androgen Receptor Signaling Pathway.

Caption: General Preclinical Workflow for an Antiandrogen.

As the development of this compound progresses, it is anticipated that preclinical data will be presented at scientific conferences and published in peer-reviewed journals, at which point a comprehensive technical guide can be compiled.

References

- 1. Androgen receptor degrader - Wikipedia [en.wikipedia.org]

- 2. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The development of Casodex (bicalutamide): preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The preclinical development of bicalutamide: pharmacodynamics and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Pharmacokinetics of Bicalutamide

Disclaimer: Initial searches for "Gumelutamide" did not yield any relevant results. Based on the similarity of the name and the therapeutic area, this guide will focus on the well-documented nonsteroidal antiandrogen, Bicalutamide (B1683754).

This technical guide provides a comprehensive overview of the pharmacokinetics of Bicalutamide, a nonsteroidal androgen receptor inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development.

Overview of Bicalutamide

Bicalutamide is a competitive antagonist of the androgen receptor (AR), the biological target for androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] It is primarily used in the treatment of prostate cancer.[2] Unlike some other antiandrogens, Bicalutamide does not prevent the production of androgens but rather blocks their action at the receptor level.[3] The therapeutic activity of Bicalutamide resides almost exclusively in its (R)-enantiomer.[4][5]

Pharmacokinetic Profile

Bicalutamide is administered as a racemate, but the pharmacokinetics of its two enantiomers, (R)-bicalutamide (the active form) and (S)-bicalutamide, differ significantly.

Bicalutamide is well-absorbed after oral administration, although its absolute bioavailability has not been determined. The rate and extent of absorption are not significantly affected by the presence of food. While the absorption of (R)-bicalutamide is slow, with peak plasma concentrations reached within 31 to 39 hours, (S)-bicalutamide is absorbed much more rapidly.

Bicalutamide is highly bound to plasma proteins, primarily albumin. The protein binding for the racemate is 96.1%, while for the active (R)-enantiomer, it is 99.6%.

Bicalutamide undergoes extensive metabolism in the liver. The two enantiomers are metabolized through different pathways:

-

(S)-Bicalutamide: This inactive isomer is rapidly metabolized, primarily through glucuronidation.

-

(R)-Bicalutamide: The active isomer is metabolized more slowly, mainly via oxidation by cytochrome P450 3A4 (CYP3A4) to an inactive metabolite, which is then glucuronidated.

Due to its slower clearance, the (R)-enantiomer accumulates in the plasma, and at steady-state, its concentration is approximately 100-fold higher than that of the (S)-enantiomer.

The metabolites of Bicalutamide are eliminated in both urine and feces. The elimination half-life of a single dose of Bicalutamide is about 6 days, which extends to 7-10 days with continuous administration.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Bicalutamide.

Table 1: Pharmacokinetic Parameters of Bicalutamide

| Parameter | Value | Reference |

| Bioavailability | Well-absorbed, absolute value unknown | |

| Protein Binding (Racemate) | 96.1% | |

| Protein Binding ((R)-Isomer) | 99.6% | |

| Metabolism | Extensively in the liver (CYP3A4, UGT1A9) | |

| Elimination Half-Life (Single Dose) | ~6 days | |

| Elimination Half-Life (Continuous) | 7-10 days | |

| Excretion | Feces (~43%), Urine (~34%) |

Table 2: Steady-State Plasma Concentrations of (R)-Bicalutamide

| Daily Dose | Steady-State Plasma Concentration | Reference |

| 50 mg | ~9 µg/mL |

Experimental Protocols

The pharmacokinetic data for Bicalutamide have been established through various clinical studies. While specific, detailed protocols from the initial drug development are proprietary, the general methodologies can be outlined based on standard pharmacokinetic study designs.

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

Caption: A generalized workflow for conducting a clinical pharmacokinetic study.

The determination of Bicalutamide and its metabolites in biological matrices (plasma, urine, feces) typically involves validated bioanalytical methods, most commonly High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which offers high sensitivity and specificity.

Mechanism of Action and Signaling Pathway

Bicalutamide exerts its therapeutic effect by competitively inhibiting the binding of androgens to the Androgen Receptor, thereby preventing the translocation of the receptor to the nucleus and the subsequent transcription of androgen-responsive genes that promote prostate cancer cell growth.

Caption: Signaling pathway illustrating Bicalutamide's antagonistic effect on the Androgen Receptor.

Special Populations

-

Geriatric: No significant relationship has been found between age and the steady-state levels of Bicalutamide.

-

Hepatic Impairment: While mild-to-moderate hepatic disease does not clinically alter the pharmacokinetics, severe liver disease has been shown to increase the half-life of the (R)-enantiomer.

-

Renal Impairment: Renal impairment does not have a significant effect on the elimination of Bicalutamide.

Drug-Drug Interactions

In vitro studies have indicated that Bicalutamide can displace coumarin (B35378) anticoagulants from their protein binding sites, necessitating close monitoring of prothrombin times in patients receiving both medications. There is no evidence to suggest that Bicalutamide induces hepatic enzymes.

Conclusion

Bicalutamide exhibits a predictable pharmacokinetic profile characterized by good oral absorption, high protein binding, and extensive hepatic metabolism. The long half-life of its active (R)-enantiomer allows for once-daily dosing. Understanding these pharmacokinetic properties is crucial for its effective and safe use in the treatment of prostate cancer.

References

- 1. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 2. Bicalutamide - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics and pharmacokinetics of bicalutamide: defining an active dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

Gumelutamide and its Role in Androgen Receptor Signaling: An Overview of a Promising but Poorly Documented Investigational Agent

Despite reaching Phase II clinical trials, publicly available data on the specific mechanism of action, preclinical efficacy, and clinical trial outcomes for the investigational antiandrogen, gumelutamide (also known as D-354), remains scarce. This lack of detailed information currently prevents a comprehensive analysis of its precise role in modulating the androgen receptor (AR) signaling pathway and its potential as a therapeutic agent for prostate cancer.

While the chemical structure of this compound is known, a thorough understanding of its interaction with the androgen receptor and its downstream effects is not available in the public domain.[1] Typically, for a compound that has progressed to Phase II clinical trials, a body of preclinical and early clinical data would be accessible through scientific publications, conference presentations, or clinical trial registries. However, extensive searches have not yielded specific quantitative data, detailed experimental protocols, or in-depth mechanistic studies for this compound.

The Androgen Receptor Signaling Pathway: A Key Target in Prostate Cancer

The androgen receptor is a critical driver of prostate cancer cell growth and survival.[2] In its active state, AR translocates to the nucleus and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival.[3] Therapies that target this pathway, known as androgen receptor signaling inhibitors (ARSIs), are a cornerstone of prostate cancer treatment.

These therapies can be broadly categorized into:

-

Androgen synthesis inhibitors: These drugs, such as abiraterone (B193195) acetate, block the production of androgens.

-

Androgen receptor antagonists: These agents, including bicalutamide (B1683754) and enzalutamide, directly bind to the androgen receptor and prevent its activation by androgens.[4][5]

Potential Mechanisms of Action for Novel Antiandrogens

Given its classification as an antiandrogen, this compound likely functions by inhibiting AR signaling. The precise mechanism, however, remains speculative without specific data. Potential mechanisms for a novel AR antagonist could include:

-

Competitive inhibition of ligand binding: Similar to existing antagonists, this compound may compete with androgens for binding to the ligand-binding domain (LBD) of the AR.

-

Inhibition of AR nuclear translocation: The drug might prevent the movement of the AR from the cytoplasm to the nucleus, a crucial step for its function.

-

Impairment of AR binding to DNA: this compound could alter the conformation of the AR, preventing it from effectively binding to AREs on target genes.

-

Disruption of co-regulator interactions: The transcriptional activity of the AR is dependent on its interaction with co-activator and co-repressor proteins. A novel antagonist could interfere with these interactions.

The following diagram illustrates the general androgen receptor signaling pathway, which would be the target of a drug like this compound.

References

- 1. This compound | C22H21ClN6O | CID 102004291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanisms of Androgen Receptor Activation in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androgen receptor - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

An In-depth Technical Guide on the Early-Stage Efficacy of Bicalutamide

Note: Initial searches for "Gumelutamide" did not yield any specific results in publicly available scientific literature. It is highly likely that this is a misspelling of "Bicalutamide," a well-researched antiandrogen drug. This guide will focus on the early-stage research concerning the efficacy of Bicalutamide.

This technical guide provides a comprehensive overview of the early-stage research on the efficacy of Bicalutamide, a non-steroidal antiandrogen. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.

Preclinical Efficacy of Bicalutamide

Early preclinical studies were crucial in establishing the foundational efficacy and mechanism of action of Bicalutamide. These studies involved in vitro and in vivo models to assess its antiandrogenic properties.

In Vitro Studies

In vitro experiments were designed to determine the binding affinity of Bicalutamide to the androgen receptor (AR) and its effect on androgen-stimulated cell growth and gene expression.

Table 1: In Vitro Efficacy of Bicalutamide

| Cell Line | Experiment Type | Key Findings | Reference |

| LNCaP (human prostate cancer) | Androgen Receptor Binding Assay | Binds to the human prostate androgen receptor. | [1][2] |

| Shionogi S115 (mouse mammary tumor) | Androgen Receptor Binding Assay | Binds to the mouse mammary tumor androgen receptor. | [2] |

| CV-1 and HeLa cells | Transfected Androgen Receptor Assay | Acts as a pure antiandrogen, inhibiting androgen-stimulated gene expression. | [2] |

| LNCaP (human prostate cancer) | Cell Growth Assay | Inhibits androgen-stimulated cell growth. | [2] |

A representative protocol for assessing the binding affinity of Bicalutamide to the androgen receptor is as follows:

-

Cell Culture and Lysate Preparation: LNCaP cells are cultured in appropriate media. The cells are then harvested and lysed to extract the cellular proteins, including the androgen receptor.

-

Competitive Binding Assay: A fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881) is incubated with the cell lysate in the presence of increasing concentrations of unlabeled Bicalutamide.

-

Separation of Bound and Free Ligand: The mixture is incubated to allow for competitive binding. Subsequently, the bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.

-

Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to calculate the inhibitory concentration (IC50) of Bicalutamide, which is the concentration required to displace 50% of the radiolabeled androgen. This value is then used to determine the binding affinity (Ki).

In Vivo Studies

In vivo studies in animal models were conducted to evaluate the systemic efficacy of Bicalutamide.

Table 2: In Vivo Efficacy of Bicalutamide in Animal Models

| Animal Model | Treatment | Key Findings | Reference |

| Immature, castrated male rats | Testosterone propionate (B1217596) + Bicalutamide (oral, 0.25 mg/kg) | Profound inhibition of accessory sex organ (ventral prostate and seminal vesicles) growth. More active than flutamide (B1673489) or cyproterone (B1669671) acetate. | |

| Dogs | Bicalutamide (oral, ED50 of 0.1 mg/kg) | Dose-related atrophy of the prostate gland and epididymis. Approximately 50 times more potent than flutamide. | |

| Dunning R3327H transplantable rat prostate tumors | Bicalutamide (oral, 25 mg/kg daily) | Significant reduction in tumor growth, equivalent to surgical or medical castration. |

A general protocol for assessing the in vivo efficacy of Bicalutamide using a tumor xenograft model is as follows:

-

Cell Implantation: Human prostate cancer cells (e.g., LNCaP) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a predetermined size, the animals are randomized into treatment and control groups. Bicalutamide is administered orally at various doses.

-

Monitoring: Tumor growth, body weight, and overall health of the animals are monitored throughout the study.

-

Endpoint and Analysis: At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The efficacy of Bicalutamide is determined by comparing the tumor growth in the treated groups to the control group.

Early-Stage Clinical Efficacy of Bicalutamide

Following promising preclinical results, Bicalutamide entered clinical trials to assess its safety, tolerability, and efficacy in patients with prostate cancer.

Phase I Clinical Trials

Phase I studies were primarily designed to evaluate the safety and pharmacokinetics of Bicalutamide in humans.

Table 3: Phase I Clinical Trial of Bicalutamide

| Study Population | Dosage | Key Efficacy Findings | Reference |

| 16 patients with stage C to D prostate cancer | 10, 30, 50, 80, or 100 mg orally daily for 12 weeks | Anti-tumor effect was observed in 1 or 2 patients at each dose. |

A typical Phase I dose-escalation protocol for a new drug like Bicalutamide would involve:

-

Patient Selection: A small cohort of patients with advanced prostate cancer who have failed standard therapies are enrolled.

-

Dose Escalation: Patients are enrolled in sequential cohorts, with each cohort receiving a higher dose of Bicalutamide than the previous one.

-

Safety Monitoring: Patients are closely monitored for any adverse events. Dose-limiting toxicities (DLTs) are predefined.

-

Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of the drug.

-

Efficacy Assessment: Preliminary evidence of anti-tumor activity is assessed through measures such as prostate-specific antigen (PSA) levels and tumor imaging.

Phase II Clinical Trials

Phase II trials were conducted to further evaluate the efficacy and safety of Bicalutamide in a larger patient population.

Table 4: Phase II Clinical Trial of Bicalutamide (SWOG 9235)

| Study Population | Treatment | Key Efficacy Findings | Reference |

| 52 patients with advanced prostate cancer with progression after conventional hormonal therapy | Bicalutamide, 150 mg once daily | No complete or partial responses. 9 of 44 subjects (20%) with adequate PSA data had a ≥50% decrease in PSA levels. Median survival time was 15 months. Palliation of pain and improvement in symptom status. |

Mechanism of Action and Signaling Pathways

Bicalutamide functions as a competitive inhibitor of the androgen receptor. This action blocks the downstream signaling cascade that promotes prostate cancer cell growth and survival.

Androgen Receptor Signaling Pathway

The following diagram illustrates the androgen receptor signaling pathway and the point of intervention by Bicalutamide.

Caption: Androgen Receptor Signaling Pathway and Bicalutamide's Mechanism of Action.

Experimental Workflow for Efficacy Assessment

The following diagram outlines a typical workflow for assessing the efficacy of an antiandrogen like Bicalutamide.

Caption: General Experimental Workflow for Antiandrogen Efficacy Assessment.

Logical Relationship of Bicalutamide's Action

This diagram illustrates the logical flow of Bicalutamide's action leading to a therapeutic effect.

Caption: Logical Flow of Bicalutamide's Therapeutic Action.

References

Gumelutamide (Bicalutamide): A Technical Guide on its Antineoplastic Potential

Note on Nomenclature: The term "Gumelutamide" did not yield specific results in scientific literature. Based on the context of antineoplastic agents, it is highly probable that this refers to Bicalutamide (B1683754) , a well-established antiandrogen drug. This document will proceed with a detailed analysis of Bicalutamide's properties and potential as an antineoplastic agent.

Introduction

Bicalutamide is a non-steroidal antiandrogen (NSAA) that has been a cornerstone in the management of prostate cancer.[1][2] It functions by competitively inhibiting the action of androgens, such as testosterone, at the androgen receptor (AR) level.[3][4] This targeted hormonal therapy has demonstrated efficacy in slowing the progression of androgen-sensitive prostate cancer.[2] This technical guide provides an in-depth overview of the preclinical and clinical data supporting the use of Bicalutamide as an antineoplastic agent, its mechanism of action, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action

Bicalutamide exerts its antineoplastic effects by acting as a pure antagonist of the androgen receptor. In normal and malignant prostate cells, the binding of androgens like dihydrotestosterone (B1667394) (DHT) to the AR triggers a conformational change, leading to receptor dimerization, nuclear translocation, and the subsequent transcription of genes that promote cell growth and survival. Bicalutamide competitively binds to the ligand-binding domain of the AR, preventing the binding of androgens. This blockade inhibits the downstream signaling cascade, ultimately leading to a reduction in prostate cancer cell proliferation and tumor growth.

Signaling Pathway of Androgen Receptor and Bicalutamide Inhibition

Caption: Androgen Receptor Signaling and Bicalutamide's inhibitory action.

Preclinical Data

Preclinical studies in various models have established the antiandrogenic and antitumor activity of Bicalutamide.

Table 1: Summary of Preclinical Efficacy of Bicalutamide

| Model System | Key Findings | Reference |

| In vitro (Cell Lines) | ||

| LNCaP human prostate cancer cells | Inhibits androgen-stimulated cell growth. | |

| Shionogi S115 mouse mammary tumor cells | Binds to androgen receptors and acts as a pure antiandrogen. | |

| CV-1 and HeLa cells (transfected with AR) | Behaves as a pure antiandrogen, inhibiting androgen-stimulated gene expression. | |

| In vivo (Animal Models) | ||

| Immature castrated male rats | Profound inhibition of accessory sex organ growth at oral doses as low as 0.25 mg/kg. | |

| Mature male rats | More potent antiandrogen than flutamide (B1673489) or cyproterone (B1669671) acetate. | |

| Dunning R3327H rat prostate tumors | At 25 mg/kg daily, significantly reduced tumor growth, equivalent to castration. | |

| Dogs | Potent, with an oral ED50 of 0.1 mg/kg for prostate and epididymis atrophy; about 50 times more potent than flutamide. |

Experimental Protocols: Preclinical Studies

Androgen Receptor Binding Assays:

-

Objective: To determine the affinity of Bicalutamide for the androgen receptor.

-

Methodology:

-

Prostate tissue from rats, dogs, or humans, or cell lines (LNCaP, Shionogi S115) were used as a source of androgen receptors.

-

Cytosolic extracts containing the receptors were prepared.

-

A radiolabeled androgen (e.g., [³H]-DHT) was incubated with the receptor preparation in the presence of varying concentrations of Bicalutamide.

-

The amount of bound radioligand was measured after separating bound from unbound ligand (e.g., by charcoal-dextran adsorption or filtration).

-

The concentration of Bicalutamide required to inhibit 50% of the specific binding of the radioligand (IC50) was calculated to determine its binding affinity.

-

In Vivo Tumor Growth Inhibition Studies:

-

Objective: To evaluate the effect of Bicalutamide on the growth of prostate tumors in animal models.

-

Methodology:

-

Dunning R3327H transplantable rat prostate tumors were implanted in male rats.

-

Once tumors were established, animals were randomized into treatment groups: vehicle control, Bicalutamide (e.g., 25 mg/kg daily oral dose), and castration (surgical or medical with an LHRH agonist).

-

Tumor volume was measured at regular intervals using calipers.

-

At the end of the study, tumors were excised and weighed.

-

The percentage of tumor growth inhibition was calculated by comparing the tumor size in the Bicalutamide-treated group to the control group.

-

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for the preclinical evaluation of Bicalutamide.

Clinical Data

Bicalutamide has been extensively studied in clinical trials, primarily in combination with a luteinizing hormone-releasing hormone (LHRH) analogue for the treatment of advanced prostate cancer.

Table 2: Summary of Key Clinical Trial Data for Bicalutamide

| Trial/Study | Patient Population | Treatment Arms | Key Outcomes | Reference |

| CASODEX Combination Study Group | 813 patients with Stage D2 prostate carcinoma | 1. Bicalutamide (50 mg once daily) + LHRH-A2. Flutamide (250 mg three times daily) + LHRH-A | - Equivalent time to progression between the two groups.- Hazard ratio for time to progression (Bicalutamide vs. Flutamide) was 0.9 (95% CI, 0.75 to 1.08). | |

| Final Report of CASODEX Combination Study Group | 813 patients with Stage D2 prostate carcinoma | 1. Bicalutamide (50 mg once daily) + LHRH-A2. Flutamide (250 mg three times daily) + LHRH-A | - Median time to progression: 97 weeks (Bicalutamide) vs. 77 weeks (Flutamide).- Median survival: 180 weeks (Bicalutamide) vs. 148 weeks (Flutamide).- Bicalutamide group had a significantly lower incidence of diarrhea (12% vs. 26%). | |

| Japanese Late Phase II Study | Patients with prostate cancer | Bicalutamide monotherapy | Response rate of 64.4%. |

Experimental Protocols: Clinical Trials

Randomized Controlled Trial (e.g., CASODEX Combination Study):

-

Objective: To compare the efficacy and safety of Bicalutamide with another antiandrogen (Flutamide) in combination with LHRH analogue therapy in patients with advanced prostate cancer.

-

Methodology:

-

Patient Selection: Patients with histologically confirmed Stage D2 metastatic prostate carcinoma were enrolled.

-

Randomization: Patients were randomly assigned in a double-blind manner to receive either Bicalutamide (50 mg once daily) or Flutamide (250 mg three times daily). All patients also received an LHRH analogue (goserelin or leuprolide acetate).

-

Treatment: Patients continued treatment until disease progression or unacceptable toxicity.

-

Endpoints:

-

Primary Endpoint: Time to treatment failure (defined as objective progression, death, adverse event leading to withdrawal, or withdrawal for any reason).

-

Secondary Endpoints: Time to death, quality of life, and subjective response.

-

-

Assessments: Patients were monitored regularly for disease progression through imaging studies (e.g., bone scans, CT scans) and measurement of prostate-specific antigen (PSA) levels. Adverse events were recorded at each visit.

-

Logical Flow of Clinical Trial Design

Caption: Logical flow of a randomized clinical trial for Bicalutamide.

Conclusion

Bicalutamide has demonstrated significant potential as an antineoplastic agent in the treatment of prostate cancer. Its well-defined mechanism of action, involving the competitive inhibition of the androgen receptor, is supported by extensive preclinical and clinical data. While newer generation antiandrogens are now available, Bicalutamide remains a relevant therapeutic option, particularly in combination with LHRH analogues. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals in the field of oncology.

References

The Chemical Architecture of Gumelutamide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure and preclinical profile of Gumelutamide (also known as TAS3681), a novel non-steroidal antiandrogen agent. Developed for researchers, scientists, and drug development professionals, this document synthesizes available data on its mechanism of action, binding affinity, and cellular activity, offering a foundational resource for further investigation.

Core Chemical Structure and Properties

This compound is classified as a tetrahydropyridopyrimidine compound.[1] Its chemical identity is defined by the following characteristics:

| Property | Value | Source |

| Molecular Formula | C22H21ClN6O | PubChem |

| IUPAC Name | 2-chloro-4-[4-[[5-(2-hydroxypropan-2-yl)-2-pyridinyl]amino]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]benzonitrile | PubChem |

| CAS Number | 1831085-48-3 | ProbeChem |

| Molecular Weight | 420.90 g/mol | ProbeChem |

Mechanism of Action: A Pure Androgen Receptor Antagonist

This compound functions as a potent and selective pure antagonist of the Androgen Receptor (AR).[2] Its primary mechanism involves competitively binding to the AR, thereby inhibiting the transcriptional activity induced by androgens.[2] This antagonistic action is crucial in the context of prostate cancer, where aberrant AR signaling is a key driver of disease progression.

A significant feature of this compound is its ability to downregulate the protein levels of both full-length AR (AR-FL) and its splice variants (AR-Vs), including AR-V7.[2] This dual action suggests a potential advantage in overcoming resistance mechanisms that can emerge with other antiandrogen therapies.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies on this compound (TAS3681).

Binding Affinity and In Vitro Potency

| Parameter | Cell Line / Condition | Value | Reference |

| Ki (Wild-Type AR) | - | 7.39 nM | [2] |

| Ki (AR T878A mutant) | - | 23.8 nM | |

| IC50 (AR Transactivation) | COS-7 cells | 52.7 nM | |

| IC50 (AR Transactivation) | VCaP cells | 60.9 nM | |

| IC50 (Cell Proliferation) | LNCaP cells | 18 nM |

In Vivo Efficacy

| Animal Model | Treatment | Outcome | Reference |

| Enzalutamide-resistant PCa xenograft | 7.5, 15, or 22.5 mg/kg, oral, twice daily | Suppression of tumor growth |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following outlines the probable protocols for the key experiments cited.

Androgen Receptor (AR) Transactivation Assay

This assay likely measures the ability of this compound to inhibit androgen-induced AR activity.

-

Cell Culture: COS-7 and VCaP cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Transfection: Cells are transiently transfected with a reporter plasmid containing an androgen-responsive element (ARE) linked to a luciferase gene, along with an AR expression vector.

-

Treatment: Transfected cells are treated with a fixed concentration of an androgen (e.g., dihydrotestosterone, DHT) and varying concentrations of this compound.

-

Luciferase Assay: After a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the androgen-induced luciferase activity.

LNCaP Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of androgen-sensitive prostate cancer cells.

-

Cell Seeding: LNCaP cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of this compound in the presence of DHT.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or WST-1, which quantifies the metabolic activity of living cells.

-

Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits cell proliferation by 50%.

Enzalutamide-Resistant Prostate Cancer Xenograft Model

This in vivo model evaluates the efficacy of this compound in a setting that mimics clinical resistance.

-

Cell Implantation: Enzalutamide-resistant prostate cancer cells are subcutaneously injected into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives oral doses of this compound (e.g., 7.5, 15, or 22.5 mg/kg, twice daily).

-

Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting for AR levels).

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in peer-reviewed literature, its structure as a tetrahydropyridopyrimidine derivative suggests a multi-step synthetic route. The synthesis would likely involve the construction of the core heterocyclic ring system followed by the addition of the substituted benzonitrile (B105546) and pyridinylamino moieties. The synthesis of related tetrahydropyridopyrimidine compounds often involves condensation reactions and the use of catalysts. A probable patent detailing the synthesis is WO2022212631A1.

Conclusion

This compound presents a promising profile as a potent and selective pure androgen receptor antagonist with a dual mechanism of action that includes the downregulation of both full-length and splice-variant AR. The preclinical data indicate significant in vitro and in vivo activity, warranting further investigation into its clinical potential for the treatment of prostate cancer, particularly in cases of resistance to existing therapies. This guide provides a comprehensive overview of the current understanding of this compound's chemical structure and preclinical pharmacology, serving as a valuable resource for the research community.

References

The Discovery and Development of Bicalutamide: A Technical Overview

It is important to note that the initial query for "Gumelutamide" did not yield any relevant results, suggesting that the name may be inaccurate or refer to a compound not widely documented in scientific literature. Based on the context of the request for information on an antiandrogen drug, this technical guide will focus on Bicalutamide (B1683754), a well-established and extensively researched nonsteroidal antiandrogen.

Bicalutamide (brand name Casodex) is a non-steroidal antiandrogen (NSAA) that has been a cornerstone in the management of prostate cancer for decades. Its development marked a significant advancement in endocrine therapy, offering a more selective and potent alternative to earlier antiandrogens. This document provides a comprehensive overview of the discovery, development, and mechanism of action of Bicalutamide, tailored for researchers, scientists, and drug development professionals.

Discovery and Preclinical Development

The journey of Bicalutamide began with a research program aimed at developing a more effective and better-tolerated antiandrogen than the then-available options, such as flutamide (B1673489). The development of Bicalutamide emerged from a series of nonsteroidal compounds related to flutamide.[1][2]

Initial Synthesis and Screening

The synthesis of Bicalutamide involves a multi-step chemical process. A common route starts with the reaction of 3-Trifluoromethyl-4-cyanoaniline with methacryloyl chloride, followed by epoxidation. The subsequent opening of the epoxide ring with 4-fluorothiophenol (B130044) and oxidation of the resulting thioether to a sulfone yields Bicalutamide.[3][4] Researchers have also explored alternative synthetic routes to improve efficiency and reduce the use of hazardous reagents.[5]

Preclinical Pharmacology and Mechanism of Action

Bicalutamide functions as a pure and potent androgen receptor (AR) antagonist. It competitively inhibits the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR. This binding prevents the receptor's translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that are crucial for prostate cancer cell growth and survival.

Preclinical studies demonstrated that Bicalutamide has a higher binding affinity for the rat androgen receptor than hydroxyflutamide, the active metabolite of flutamide. It acts as a pure antiandrogen, inhibiting androgen-stimulated gene expression and cell growth in various prostate cancer cell lines, including the LNCaP human prostate tumor and the Shionogi S115 mouse mammary tumor cell line.

An interesting finding from preclinical studies is Bicalutamide's "peripheral selectivity." Unlike flutamide, Bicalutamide has minimal effects on luteinizing hormone (LH) and testosterone levels. This selectivity is attributed to its poor penetration of the blood-brain barrier, which prevents it from significantly impacting the hypothalamic-pituitary-gonadal axis.

The mechanism of Bicalutamide's antagonism at the molecular level involves inducing a conformational change in the AR that distorts the coactivator binding site, leading to transcriptional inactivation.

Key Preclinical Data

| Parameter | Finding | Species/System | Reference |

| Androgen Receptor Binding Affinity | ~4-fold higher affinity for rat AR than hydroxyflutamide | Rat | |

| In Vivo Potency (ED50) | 0.1 mg/kg (oral) for prostate gland and epididymis atrophy | Dog | |

| In Vivo Potency | ~50 times more potent than flutamide | Dog | |

| Tumor Growth Inhibition | Significant reduction in Dunning R3327H rat prostate tumor growth at 25 mg/kg/day | Rat |

Clinical Development

The clinical development of Bicalutamide involved a series of trials to establish its safety and efficacy, both as a monotherapy and in combination with luteinizing hormone-releasing hormone (LHRH) analogues for the treatment of advanced prostate cancer.

Phase I and II Trials

Early clinical trials focused on determining the pharmacokinetic profile, safety, and optimal dosage of Bicalutamide. These studies established its long half-life, which allows for once-daily administration.

Phase III Trials

Pivotal Phase III trials compared Bicalutamide in combination with an LHRH analogue to flutamide plus an LHRH analogue in patients with advanced prostate cancer. These studies demonstrated that Bicalutamide (50 mg once daily) combined with an LHRH analogue had equivalent time to progression and survival compared to flutamide (250 mg three times daily) plus an LHRH analogue. Notably, Bicalutamide was associated with a significantly lower incidence of diarrhea.

Clinical Trial Data

| Trial Endpoint | Bicalutamide + LHRH-A | Flutamide + LHRH-A | Hazard Ratio (95% CI) | P-value | Reference |

| Median Time to Progression | 97 weeks | 77 weeks | 0.93 (0.79 - 1.10) | 0.41 | |

| Median Survival | 180 weeks | 148 weeks | 0.87 (0.72 - 1.05) | 0.15 | |

| Incidence of Diarrhea | 12% | 26% | - | < 0.001 |

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of Bicalutamide in the context of the androgen receptor signaling pathway.

Caption: Bicalutamide competitively inhibits androgen binding to the AR.

Experimental Workflow: Receptor Binding Assay

The following diagram outlines a typical experimental workflow for a competitive androgen receptor binding assay used in the preclinical evaluation of compounds like Bicalutamide.

References

- 1. The preclinical development of bicalutamide: pharmacodynamics and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The development of Casodex (bicalutamide): preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]

- 4. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies of Bicalutamide: A Technical Overview

Introduction

Bicalutamide is a non-steroidal anti-androgen medication primarily utilized in the treatment of prostate cancer.[1][2] Its mechanism of action centers on competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor (AR).[1][2] This blockade disrupts the signaling pathways that promote the growth and proliferation of prostate cancer cells.[1] This technical guide provides a comprehensive summary of preliminary in-vitro studies on Bicalutamide, detailing its effects on cancer cell lines, the experimental protocols used for its evaluation, and the signaling pathways it modulates.

Quantitative Data Summary

The in-vitro efficacy of Bicalutamide has been quantified through various studies, often in comparison to or in combination with other therapeutic agents. The following tables summarize key quantitative findings.

Table 1: IC50 Values for Anti-Androgenic Activity

| Cell Line | Androgen Stimulant | Parameter Measured | Bicalutamide IC50 (nM) | Other Anti-androgens IC50 (nM) | Reference |

| Shionogi Mouse Mammary Tumor | 1 nM Testosterone | Cell Proliferation | 243 | OH-Flutamide: 72, Nilutamide: 412 | |

| T-47D Human Breast Cancer | 1 nM Testosterone | GCDFP-15 Secretion | 180 | OH-Flutamide: 29, Nilutamide: 87 | |

| ZR-75-1 Human Breast Cancer | 1 nM Testosterone | GCDFP-15 Secretion | 142 | OH-Flutamide: 35, Nilutamide: 75 |

Table 2: Cytotoxicity in Combination with Quercetin

| Cell Line | Treatment | Incubation Time (h) | Cytotoxicity (%) | Viable Cells (%) | Reference |

| Prostate Cancer (PCa 3) | Quercetin + Bicalutamide | 72 | 90 | 10.92 | |

| Prostate Cancer (PCa 3) | Quercetin + Bicalutamide | 72 | 85 | 15.44 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro studies. The following sections describe the protocols for key experiments involving Bicalutamide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Prostate cancer cells (e.g., PCa 3) are cultured in an appropriate medium (e.g., DMEM with FBS). A cell suspension of 2 x 10⁴ cells/ml is prepared, and 200 μl is added to each well of a 96-well plate. The plate is incubated for 24 hours to allow for cell attachment.

-

Treatment: Cells are treated with varying concentrations of Bicalutamide, either alone or in combination with other compounds (e.g., quercetin). Control wells with untreated cells are also included.

-

Incubation: The treated plates are incubated for specific time points, such as 24, 48, and 72 hours.

-

MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cytotoxicity is calculated relative to the control wells.

Cell Proliferation Assay

This assay measures the effect of Bicalutamide on the proliferation of androgen-sensitive cells.

Protocol:

-

Cell Culture: Androgen-sensitive cells, such as the SEM-107 clone of Shionogi mouse mammary tumor cells, are cultured in an appropriate medium.

-

Treatment: Cells are exposed to a specific concentration of an androgen (e.g., 1 nM testosterone) to stimulate proliferation. Concurrently, varying concentrations of Bicalutamide or other anti-androgens are added.

-

Incubation: The cells are incubated for a defined period, for instance, 10 days.

-

Cell Counting: After the incubation period, the number of cells in each treatment group is determined using a cell counter or by a method such as the MTT assay. The IC50 value, the concentration of the anti-androgen that inhibits 50% of the androgen-stimulated cell proliferation, is then calculated.

Signaling Pathways and Mechanisms of Action

Bicalutamide exerts its effects by modulating several key signaling pathways implicated in cancer cell growth and survival.

Androgen Receptor (AR) Signaling Pathway

The primary mechanism of Bicalutamide is the competitive inhibition of the androgen receptor.

Caption: Bicalutamide competitively blocks androgen binding to the AR, preventing its nuclear translocation and subsequent gene transcription.

MAPK Signaling Pathway

Studies have shown that in certain contexts, such as in prostate cancer cells with specific AR mutations (e.g., W741L), Bicalutamide can paradoxically activate the androgen receptor through the Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: In cells with mutated AR, Bicalutamide can activate the MAPK pathway, leading to AR activation and cell growth.

PI3K-Akt and NF-κB Signaling Pathways

The development of resistance to Bicalutamide can involve the activation of alternative signaling pathways, such as the PI3K-Akt and NF-κB pathways, which can promote cell survival and proliferation independently of AR signaling.

Caption: Bicalutamide resistance can arise from the activation of PI3K-Akt and NF-κB pathways, promoting cell survival.

References

Methodological & Application

Application Notes and Protocols for Bicalutamide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicalutamide (B1683754) is a non-steroidal antiandrogen drug primarily utilized in the treatment of prostate cancer.[1][2] Its mechanism of action involves competitively inhibiting the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor (AR).[1][2] This blockade prevents the translocation of the AR to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that promote the growth and proliferation of prostate cancer cells.[2] Bicalutamide is a pure antiandrogen, meaning it does not possess any partial agonist activity. This document provides detailed experimental protocols for the use of bicalutamide in cell culture, along with data presentation and visualizations to guide researchers in their studies.

Mechanism of Action Signaling Pathway

Bicalutamide exerts its effect by disrupting the androgen receptor signaling pathway. In normal physiology, androgens bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of target genes involved in cell growth and survival. Bicalutamide competitively binds to the ligand-binding domain of the AR, preventing androgen binding and the subsequent downstream signaling cascade.

Caption: Mechanism of action of Bicalutamide in inhibiting androgen receptor signaling.

Experimental Protocols

Cell Line Selection and Culture

The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is a commonly used and relevant model for studying the effects of antiandrogens like bicalutamide. These cells express a mutated androgen receptor (T877A), which can sometimes lead to paradoxical agonist activity with other antiandrogens, but bicalutamide generally acts as a pure antagonist in this line.

LNCaP Cell Culture Protocol:

-

Media Preparation:

-

Base Medium: RPMI 1640.

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

For androgen-deprivation studies, use charcoal-stripped FBS to remove endogenous androgens.

-

-

Cell Seeding:

-

Thaw cryopreserved LNCaP cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 1000 xg for 3 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Seed the cells in T-75 flasks at a density of 2-3 x 10^6 cells.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 2-3 days.

-

Passage the cells when they reach 70-80% confluency. To passage, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for reseeding.

-

Bicalutamide Treatment Protocol

-

Stock Solution Preparation:

-

Dissolve bicalutamide powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and controls (typically ≤ 0.1%).

-

-

Cell Treatment:

-

Seed cells in multi-well plates (e.g., 6-well, 24-well, or 96-well) at a predetermined density and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing the desired concentrations of bicalutamide or vehicle control (DMSO).

-

For experiments investigating the antagonistic properties of bicalutamide, co-treatment with an androgen, such as dihydrotestosterone (DHT) or the synthetic androgen R1881, is necessary.

-

Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

-

Key Experiments and Data Presentation

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of bicalutamide on cell proliferation and viability.

Experimental Workflow:

Caption: Workflow for a cell viability assay to assess Bicalutamide's efficacy.

Data Presentation:

The results of a cell viability assay can be summarized in a table to show the half-maximal inhibitory concentration (IC50) of bicalutamide under different conditions.

| Cell Line | Treatment Condition | Incubation Time (hours) | IC50 (µM) |

| LNCaP | Bicalutamide + 1 nM R1881 | 72 | Data not available in search results |

| PC-3 (AR-negative) | Bicalutamide | 72 | Expected to be high/inactive |

| VCaP | Bicalutamide + 1 nM R1881 | 72 | Data not available in search results |

Note: Specific IC50 values for bicalutamide in these cell lines were not found in the initial search results and would need to be determined experimentally.

Western Blot Analysis for Protein Expression

This technique is used to measure changes in the expression levels of proteins involved in the androgen receptor signaling pathway.

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., AR, PSA, p-MAPK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation:

Quantitative data from Western blot analysis can be presented in a table showing the fold change in protein expression relative to a control.

| Target Protein | Cell Line | Treatment | Fold Change vs. Vehicle Control |

| PSA | LNCaP | 10 µM Bicalutamide + 1 nM R1881 | Expected to decrease |

| p-MAPK (p44/42) | PC3/W741L | Bicalutamide | Upregulated |

| Androgen Receptor | LNCaP-Bic | Basal | No significant difference from parental LNCaP |

Signaling Pathway Perturbations

In some contexts, particularly with certain AR mutations, bicalutamide can paradoxically activate other signaling pathways. For instance, in PC3 cells transfected with the W741L mutant AR, bicalutamide treatment has been shown to upregulate phosphorylated p44/42 MAPK, suggesting an alternative activation pathway.

Caption: Bicalutamide-induced MAPK pathway activation in cells with a mutant androgen receptor.

Conclusion

These application notes provide a foundational framework for conducting cell culture experiments with bicalutamide. Researchers should optimize these protocols based on their specific cell lines and experimental goals. Careful consideration of the androgen receptor status of the cells and the potential for off-target effects is crucial for the accurate interpretation of results. The provided diagrams and data table structures offer a means to visualize complex biological processes and organize experimental findings in a clear and concise manner.

References

Application Notes and Protocols for the Use of Bicalutamide in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicalutamide (B1683754) is a non-steroidal anti-androgen drug extensively utilized in the treatment of prostate cancer. Its primary mechanism of action involves the competitive inhibition of the androgen receptor (AR), a key driver of prostate cancer cell growth and survival. By binding to the AR, bicalutamide prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the translocation of the AR to the nucleus and blocking the transcription of androgen-responsive genes.[1][2][3] These application notes provide detailed protocols for the use of bicalutamide in in vitro studies involving prostate cancer cell lines, offering guidance on assessing its biological effects and understanding its mechanism of action.

Data Presentation

The inhibitory effects of bicalutamide on the proliferation of various prostate cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | IC50 (µM) | Assay Type | Reference |

| LNCaP | ~7 | SRB Assay (144h) | [4] |

| LNCaP-Rbic (Bicalutamide-Resistant) | >100 | SRB Assay (144h) | [4] |

| LNCaP/AR(cs) | 0.16 | Whole-cell competitive binding | |

| 22Rv1 | 16.88 - 27.30 | Antiproliferative Assay | |

| DU-145 | >100 | Antiproliferative Assay | |

| VCaP | 16.88 - 27.30 | Antiproliferative Assay | |

| CWR22R | 37.4 | Not Specified |

Signaling Pathway

Bicalutamide primarily targets the androgen receptor signaling pathway. In prostate cancer cells, androgens (like testosterone and its more potent metabolite, dihydrotestosterone or DHT) bind to the androgen receptor (AR) in the cytoplasm. This binding induces a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes that promote cell proliferation, survival, and tumor growth. Bicalutamide acts as a competitive antagonist at the AR, preventing androgen binding and the subsequent downstream signaling cascade.

References

Application Notes and Protocols for Bicalutamide in In-Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicalutamide (B1683754), commercially known as Casodex, is a non-steroidal antiandrogen (NSAA) that acts as a selective antagonist of the androgen receptor (AR).[1] It is a cornerstone in the treatment of prostate cancer, functioning by competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR.[1] This blockade prevents the translocation of the AR to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that drive the proliferation and survival of prostate cancer cells.[2][3] In preclinical research, bicalutamide is widely used in various in-vivo animal models to study its efficacy, mechanism of action, and potential in combination therapies for hormone-sensitive and castration-resistant prostate cancer, as well as other hormone-dependent cancers.